N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide, commonly known as MMB-3, is a novel psychoactive substance that belongs to the class of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are the primary receptors responsible for the psychoactive effects of cannabis. MMB-3 has gained significant attention in recent years due to its potential therapeutic applications and abuse liability.

Applications De Recherche Scientifique

Synthesis Methodologies and Applications

- N-(4-methylbenzyl)-3-pyridin-3-ylbenzamide has been utilized in the synthesis of various chemical compounds. One notable application is in the expedient synthesis of (-)-L-733,061 and (-)-CP-99,994, which are members of a new class of potent, nonpeptide, Substance P antagonists (Lemire, Grenon, Pourashraf, & Charette, 2004).

Chemical and Pharmaceutical Research

- In pharmaceutical research, related compounds have shown promise. For instance, N-methylbenzamide derivatives, closely related to this compound, have been synthesized and characterized, demonstrating their potential in creating bidentate P,N- and P,O-chelate ligands and their reactivity towards [RuCl2(PPh3)3] (Gericke & Wagler, 2016).

Advancements in Material Science

- In the field of material science, derivatives of N-methylbenzamide, a compound closely related to this compound, have been investigated for applications like corrosion inhibition and as components in the synthesis of novel materials. For example, Schiff's bases of pyridyl substituted triazoles, derivatives of similar compounds, have been explored as effective corrosion inhibitors for mild steel in hydrochloric acid solutions (Ansari, Quraishi, & Singh, 2014).

Biomedical and Therapeutic Research

- Some derivatives of this compound have shown promising results in biomedical applications. For instance, compounds like 4-aminobenzamides, which share a structural similarity, have been evaluated for anticonvulsant effects, indicating potential therapeutic applications (Clark et al., 1984).

Propriétés

IUPAC Name |

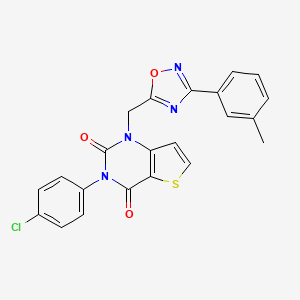

3-(4-chlorophenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O3S/c1-13-3-2-4-14(11-13)20-24-18(30-25-20)12-26-17-9-10-31-19(17)21(28)27(22(26)29)16-7-5-15(23)6-8-16/h2-11H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROGFGAXAJNZFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-bis[4-(1,3-benzoxazol-2-yl)phenyl]nonanediamide](/img/structure/B2358281.png)

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)

![1-ethyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2358285.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2358290.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2358291.png)

![5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2358292.png)

![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2358296.png)